molecular formula C9H12BrNO B3101004 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine CAS No. 138228-13-4

1-(4-Bromo-2-methoxyphenyl)ethan-1-amine

Cat. No.: B3101004
CAS No.: 138228-13-4
M. Wt: 230.1 g/mol
InChI Key: YNTNFAMPGFYIOW-UHFFFAOYSA-N
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Description

Significance within Substituted Phenethylamine (B48288) and Aryl Amine Chemistry

The molecular architecture of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine places it within two significant classes of organic compounds: substituted phenethylamines and aryl amines. wikipedia.org

Substituted Phenethylamines: This class is characterized by a phenethylamine structure where one or more hydrogen atoms on the phenyl ring, sidechain, or amino group have been replaced by other substituents. wikipedia.org Many compounds in this family are known for their biological activity, acting as stimulants, hallucinogens, and antidepressants. wikipedia.org The specific arrangement of substituents on the aromatic ring is a key determinant of a molecule's pharmacological and chemical properties. nih.gov this compound serves as a scaffold that can be further modified, making it a compound of interest in medicinal chemistry and drug discovery research. researchgate.net

Aryl Amines: As an aryl amine, the compound features an amino group directly attached to an aromatic ring system. This structural motif is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and materials. The reactivity of the amino group and the aromatic ring allows for a wide range of chemical transformations, such as N-arylation and electrophilic aromatic substitution, enabling the construction of diverse molecular frameworks. organic-chemistry.org The presence of both a bromine atom and a methoxy (B1213986) group on the phenyl ring provides specific activation and directing effects that can be exploited in targeted synthetic pathways.

Overview of Aromatic Substituent Effects (Bromine and Methoxy) on Reactivity and Synthetic Design

The chemical behavior of this compound is largely dictated by the electronic and steric effects of the bromine and methoxy substituents on the benzene (B151609) ring. These groups influence the ring's nucleophilicity and determine the regioselectivity of electrophilic aromatic substitution reactions. msu.edursc.org

Bromine Atom (-Br): The bromine atom at the 4-position is a deactivating group. msu.edu Halogens are unique in that they are deactivating yet ortho-, para-directing. The high electronegativity of bromine withdraws electron density from the ring inductively, making it less reactive towards electrophiles than benzene. msu.edu Conversely, through resonance, the lone pairs on the bromine atom can donate electron density to the ring, directing incoming electrophiles to the ortho and para positions. wku.edu

The interplay of these two substituents creates a specific reactivity pattern on the aromatic ring. The strong activating effect of the methoxy group generally outweighs the deactivating effect of the bromine, making the ring susceptible to further substitution. The directing effects of both groups must be considered to predict the outcome of synthetic transformations.

Table 1: Summary of Substituent Effects

Substituent Position Electronic Effect (Resonance) Electronic Effect (Inductive) Overall Effect on Reactivity Directing Influence
Methoxy (-OCH₃) 2 Strong Electron Donating Moderate Electron Withdrawing Activating Ortho, Para
Bromine (-Br) 4 Weak Electron Donating Strong Electron Withdrawing Deactivating Ortho, Para

Contextualization within Modern Organic Synthesis Paradigms

In modern organic synthesis, this compound represents a versatile building block or intermediate. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

The primary amine group can undergo a variety of reactions, including acylation, alkylation, and reductive amination, to build more complex side chains. ojp.gov The bromine atom on the aromatic ring is particularly valuable for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. organic-chemistry.org These powerful carbon-carbon and carbon-nitrogen bond-forming reactions are fundamental to modern synthesis, allowing for the efficient construction of complex molecular targets.

For instance, the bromine atom can be replaced with various aryl, alkyl, or nitrogen-containing groups, providing a straightforward method to introduce molecular diversity. The methoxy group, while primarily influencing the ring's reactivity, could potentially be cleaved to reveal a phenol (B47542), offering another point for functionalization. The strategic placement of these functional groups makes the compound a useful starting material for constructing libraries of related compounds for screening in drug discovery and materials science. Its role as a chiral amine, if resolved into its separate enantiomers, could also be exploited in asymmetric synthesis. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromo-2-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12BrNO/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTNFAMPGFYIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301257231
Record name 4-Bromo-2-methoxy-α-methylbenzenemethanamine
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Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

138228-13-4
Record name 4-Bromo-2-methoxy-α-methylbenzenemethanamine
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Record name 4-Bromo-2-methoxy-α-methylbenzenemethanamine
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Record name 1-(4-bromo-2-methoxyphenyl)ethan-1-amine
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Synthetic Methodologies and Strategies for 1 4 Bromo 2 Methoxyphenyl Ethan 1 Amine

Synthesis of Key Precursor Compounds

The successful synthesis of the target amine is critically dependent on the efficient preparation of its precursors. The principal intermediate is the ketone, 1-(4-bromo-2-methoxyphenyl)ethanone (B1280373), which can be synthesized through several strategic approaches.

The construction of the 1-(4-bromo-2-methoxyphenyl)ethanone framework can be achieved primarily through two distinct strategies: building the molecule via electrophilic acylation on a pre-brominated anisole (B1667542) ring or by introducing the bromine atom onto a pre-existing acetophenone (B1666503) structure.

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring. masterorganicchemistry.comorganic-chemistry.org This method is a primary route for synthesizing aryl ketones. The reaction typically involves an acyl halide, such as acetyl chloride, and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). masterorganicchemistry.comnumberanalytics.comtamu.edu

In the context of synthesizing 1-(4-bromo-2-methoxyphenyl)ethanone, the logical starting material is 3-bromoanisole (B1666278). The regiochemical outcome of the acylation is directed by the existing substituents on the aromatic ring. The methoxy (B1213986) group (-OCH₃) is a powerful activating, ortho-, para-directing group, while the bromo group (-Br) is a deactivating, ortho-, para-director. In 3-bromoanisole, the positions ortho and para to the methoxy group are C2, C6, and C4. The position para (C4) is the most sterically accessible and electronically favored position for the incoming electrophile. Therefore, the Friedel-Crafts acylation of 3-bromoanisole with acetyl chloride in the presence of AlCl₃ is expected to yield the desired 1-(4-bromo-2-methoxyphenyl)ethanone as the major product.

The reaction mechanism involves the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with AlCl₃. This acylium ion is then attacked by the electron-rich aromatic ring of 3-bromoanisole, leading to the formation of the ketone. A stoichiometric amount of the Lewis acid catalyst is generally required, as it complexes with the product ketone. masterorganicchemistry.comorganic-chemistry.org

Table 1: Key Reagents in Electrophilic Acylation

Reagent Role Common Examples
Aromatic Substrate Nucleophile 3-Bromoanisole
Acylating Agent Electrophile Precursor Acetyl Chloride, Acetic Anhydride
Lewis Acid Catalyst Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃)

An alternative strategy involves the direct bromination of an acetophenone precursor, such as 2'-methoxyacetophenone. However, the direct bromination of acetophenone derivatives presents a regioselectivity challenge. Standard brominating agents like N-bromosuccinimide (NBS) or liquid bromine often favor bromination at the α-position of the carbonyl group (the acetyl side-chain) rather than on the aromatic ring. google.com

To achieve selective bromination on the aromatic ring, specific reaction conditions are necessary. A patented method describes a process that favors aromatic ring bromination by using a redox reaction involving bromate (B103136) or diiodo pentoxide as an oxidant and a bromide or bisulfite as the source of bromine. google.com This method has been shown to have good regioselectivity for the aromatic ring over the alpha-position of methoxy acetophenone derivatives. For example, treating p-methoxyacetophenone with a mixture of potassium bromate and sodium bisulfite solution results in the bromination on the aromatic ring. google.com This approach avoids the common side-reaction of side-chain bromination, providing a cleaner route to the desired aryl bromide. google.com

Table 2: Comparison of Bromination Methods for Methoxyacetophenone

Method Brominating Agent Typical Outcome Selectivity
Conventional NBS, Br₂ α-Bromination of acetyl group Poor for ring bromination

Preparation of 1-(4-Bromo-2-methoxyphenyl)ethanone and Related Ketones

Amine Formation Reactions Towards 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine

The conversion of the ketone precursor, 1-(4-bromo-2-methoxyphenyl)ethanone, into the target primary amine is a crucial final step in the synthesis.

Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgorganicreactions.org The reaction proceeds in one pot by condensing a ketone or aldehyde with an amine source to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.org

To synthesize the primary amine, this compound, the ketone precursor is reacted with an ammonia (B1221849) source. Various reagents and conditions can be employed for this transformation. Common nitrogen sources include aqueous ammonia or ammonium (B1175870) formate (B1220265), while the reduction of the imine intermediate can be accomplished using various reducing agents. organic-chemistry.org

Commonly used reducing agents for this purpose include borohydride (B1222165) reagents such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organicreactions.orgmasterorganicchemistry.com Sodium cyanoborohydride is particularly effective because it is selective for the reduction of the protonated imine intermediate over the starting ketone. wikipedia.orgmasterorganicchemistry.com Another mild and selective reagent is sodium triacetoxyborohydride, which is often used for reductive aminations under non-acidic conditions. researchgate.net

Alternatively, catalytic hydrogenation can be employed, where the mixture of the ketone and ammonia source is treated with hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C) or Raney Nickel. wikipedia.org Transfer hydrogenation, using a hydrogen donor like ammonium formate in the presence of a catalyst, is another effective method. organic-chemistry.org

Table 3: Common Reagents for Reductive Amination

Component Function Examples
Carbonyl Substrate Amine Precursor 1-(4-Bromo-2-methoxyphenyl)ethanone
Nitrogen Source Provides Amine Group Ammonia (aq.), Ammonium Acetate, Ammonium Formate
Reducing Agent Reduces Imine Intermediate NaBH₃CN, NaBH(OAc)₃, NaBH₄, H₂/Pd-C

Reduction of Nitrile and Nitro Precursors

The synthesis of aryl amines such as this compound can be effectively achieved through the reduction of corresponding nitrogen-containing functional groups. Key precursors for this target molecule include oximes, which are derived from ketones, and nitriles.

A primary route involves the synthesis and subsequent reduction of an oxime precursor. The synthesis starts from 1-(4-bromo-2-methoxyphenyl)ethan-1-one, which is converted to 1-(4-bromo-2-methoxyphenyl)ethanone oxime. This oxime can then be reduced to the target primary amine. Catalytic hydrogenation is a common method for this transformation. However, a significant challenge in the reduction of oximes and nitriles is the potential formation of secondary and tertiary amines as byproducts. mdma.chwikipedia.org To favor the formation of the desired primary amine, the reaction is often conducted in the presence of an acid or in an acidic solvent like acetic acid. mdma.ch

Various reducing agents can be employed for the conversion of nitriles and oximes to primary amines. These range from metal hydrides to catalytic hydrogenation systems. wikipedia.orgaakash.ac.in

Table 1: Common Reducing Agents for Nitrile and Oxime Reduction

Reducing Agent/System Precursor Type Typical Conditions Notes
Catalytic Hydrogenation (H₂) Nitrile, Oxime Group 10 metal catalysts (Raney Ni, Pd, PtO₂) Economical for large-scale production. wikipedia.org
Lithium Aluminium Hydride (LiAlH₄) Nitrile, Oxime Anhydrous ether solvent A powerful, non-catalytic reducing agent. wikipedia.orgevitachem.com
Sodium Borohydride (NaBH₄) / CoCl₂ Nitrile Alcoholic solvents A milder alternative to LiAlH₄. wikipedia.org
Diisopropylaminoborane / LiBH₄ (cat.) Nitrile Tetrahydrofuran (THF) Effective for a variety of aliphatic and aromatic nitriles. nih.gov

For the specific synthesis of this compound, the reduction of 1-(4-bromo-2-methoxyphenyl)ethanone oxime is a direct approach. The choice of reducing agent and conditions is critical to maximize the yield of the primary amine and minimize impurities. For example, the reduction of benzonitrile (B105546) with hydrogen chloride yields benzylamine (B48309) hydrochloride smoothly, whereas in the absence of acid, a mixture including the secondary amine (dibenzylamine) is formed. mdma.ch

Chemoenzymatic Synthetic Routes to Aryl Amines

Chemoenzymatic methods offer a powerful and sustainable alternative to traditional chemical synthesis for producing chiral amines, providing high efficiency and stereoselectivity under mild conditions. tandfonline.comnih.govnih.gov These routes are particularly valuable for producing enantiomerically pure amines, which are crucial building blocks in the pharmaceutical and agrochemical industries. nih.govresearchgate.net

Enzymes such as transaminases, oxidases, and amine dehydrogenases are central to these biocatalytic methods. nih.govresearchgate.netdovepress.com

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone acceptor, in this case, 1-(4-bromo-2-methoxyphenyl)ethan-1-one. This reaction, which requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, is highly stereoselective, making it ideal for chiral amine synthesis. dovepress.com Protein engineering techniques, such as directed evolution, have been used to develop transaminase variants capable of accepting bulky aromatic substrates. nih.govdovepress.com

Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of ketones to produce chiral amines. researchgate.netdovepress.com Using ammonia as the amino donor and NAD(P)H as a cofactor, engineered AmDHs can convert ketones with excellent stereoselectivity. nih.govdovepress.com

Amine Oxidases: These enzymes can be used in deracemization processes. They selectively oxidize one enantiomer of a racemic amine to an imine, which can then be non-selectively reduced back to the racemic amine, eventually converting the mixture to a single desired enantiomer when coupled with a stereoselective process. nih.gov

A key advantage of biocatalysis is the ability to perform reactions in aqueous media under mild temperature and pH conditions, which contrasts with the often harsh conditions required in traditional chemical routes. tandfonline.comnih.gov

Process Optimization and Scalability Considerations

Optimizing the synthesis of this compound for industrial-scale production requires careful consideration of catalytic systems, reaction conditions, and purification techniques.

Catalytic Systems in Amine Synthesis

The choice of catalyst is fundamental to the efficiency of amine synthesis. For aryl amines, transition metal-catalyzed reactions are among the most powerful methods. nih.gov

Palladium and Copper Catalysts: Palladium- and copper-mediated aminations of aryl halides (e.g., Buchwald-Hartwig and Ullmann reactions) are well-established for forming C-N bonds. nih.gov These systems can be used with a variety of amine coupling partners.

Nickel Catalysts: Nickel-based systems, particularly with N-heterocyclic carbene (NHC) ligands, have proven effective for the amination of phenol (B47542) derivatives like aryl sulfamates, which are stable and easy to prepare. nih.gov

Iron Catalysts: More recently, environmentally benign and cost-effective iron catalysts, such as Fe₂O₃ combined with L-proline as a ligand, have been developed for the N-arylation of amines with aryl halides. acs.org

Ruthenium Catalysts: Ruthenium complexes are efficient for the reductive amination of aldehydes and ketones, providing a direct route to secondary and tertiary amines from readily available starting materials. organic-chemistry.org

In the context of chemoenzymatic synthesis, process optimization often involves the immobilization of enzymes on solid supports, such as chitosan (B1678972) beads. nih.gov Immobilization enhances enzyme stability and allows for easier recovery and reuse, which is crucial for reducing costs in large-scale production. nih.govnih.gov Efficient cofactor recycling systems are also essential for the economic viability of processes that rely on expensive cofactors like PLP or NAD(P)H. nih.gov

Solvent Selection and Reaction Conditions

The selection of an appropriate solvent and the optimization of reaction conditions are critical for maximizing yield and selectivity.

Solvent Choice: In catalytic hydrogenations of nitriles, the choice of solvent can influence the ratio of primary to secondary amine products. mdma.ch For chemoenzymatic reactions, aqueous media are typically preferred, promoting the "green" aspects of biocatalysis. nih.gov However, some enzymatic reactions can be performed in organic solvents or biphasic systems to improve substrate solubility or simplify product extraction.

Reaction Conditions: Parameters such as temperature, pressure, and pH must be carefully controlled. Catalytic hydrogenations may require elevated hydrogen pressure. wikipedia.org For enzymatic reactions, maintaining the optimal pH and temperature is crucial for enzyme activity and stability. Unfavorable reaction equilibria in transaminase-catalyzed reactions can be overcome by using an excess of the amine donor or by removing a volatile byproduct (e.g., acetone). researchgate.net

Table 2: Influence of Reaction Conditions on Amine Synthesis

Parameter Influence Example
Solvent Affects product distribution (primary vs. secondary amine) and reaction rate. Reduction of nitriles in non-aqueous solvents can yield varying amounts of primary and secondary amines depending on concentration and solvent nature. mdma.ch
pH Crucial for enzyme activity in biocatalysis; can control selectivity in chemical reductions. Acidic conditions (e.g., using HCl) in catalytic reductions of oximes favor primary amine formation. mdma.ch
Temperature Affects reaction rate and enzyme stability. Reductions of benzonitriles with electron-donating groups may require refluxing in THF for complete conversion. nih.gov

| Pressure | Important for reactions involving gases, such as catalytic hydrogenation. | High-pressure hydrogen gas is often required for metal-catalyzed reductions. nih.gov |

Isolation and Purification Techniques

The isolation and purification of the final amine product, particularly the separation of enantiomers, are critical final steps.

Classical Resolution: This well-established method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent (e.g., tartaric acid derivatives). onyxipca.com The resulting diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by treating the isolated salt with a base.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative technique for separating enantiomers. mdpi.comwvu.edu This direct method allows for the quantification of enantiomeric excess (ee) and the isolation of enantiopure compounds. mdpi.com

Standard Purification: Other common techniques include distillation, recrystallization, and acid-base extraction. For instance, impure chiral amines can sometimes be purified by forming the hydrochloride salt, which may precipitate and can be recrystallized from various solvents. researchgate.net

The choice of purification method depends on the scale of the synthesis, the required purity of the final product, and economic considerations. For large-scale production, classical resolution is often more cost-effective than preparative chromatography. onyxipca.com

Stereochemical Investigations and Enantiomeric Resolution of 1 4 Bromo 2 Methoxyphenyl Ethan 1 Amine

Asymmetric Synthetic Pathways

The direct synthesis of a single enantiomer of 1-(4-bromo-2-methoxyphenyl)ethan-1-amine can be achieved through various asymmetric methods, primarily involving the enantioselective transformation of a prochiral precursor, 1-(4-bromo-2-methoxyphenyl)ethanone (B1280373).

Chiral Catalyst-Mediated Reductions of Prochiral Ketones

The asymmetric reduction of prochiral ketones to their corresponding chiral alcohols is a well-established and powerful strategy in organic synthesis. This transformation is typically accomplished using a stoichiometric or catalytic amount of a chiral reducing agent or a combination of an achiral reducing agent with a chiral catalyst. While specific studies detailing the asymmetric reduction of 1-(4-bromo-2-methoxyphenyl)ethanone are not widely available in peer-reviewed literature, the principles can be extrapolated from studies on structurally similar acetophenone (B1666503) derivatives.

Ruthenium, rhodium, and iridium complexes with chiral ligands are commonly employed for the asymmetric hydrogenation of ketones. For instance, Ru(II) complexes with chiral diphosphine and diamine ligands have demonstrated high catalytic activity and enantioselectivity in the hydrogenation of a wide range of ketones. The choice of ligand and reaction conditions, such as hydrogen pressure and temperature, are critical in achieving high enantiomeric excess (ee).

Below is a representative table illustrating the types of catalysts and conditions that could be applied for the asymmetric reduction of the prochiral ketone precursor to the corresponding chiral alcohol, which can then be converted to the target amine.

Table 1: Representative Chiral Catalysts for Asymmetric Ketone Reduction

Catalyst System Ketone Substrate Type Typical H2 Pressure (atm) Solvent Typical Enantiomeric Excess (% ee)
Ru(II)-BINAP/Diamine Aromatic Ketones 10 - 50 Methanol, Ethanol >95
Rh(I)-Chiral Diphosphine Aryl Alkyl Ketones 5 - 20 Toluene, THF >90

This table presents generalized data for the asymmetric reduction of aromatic ketones and is intended to be illustrative of the potential methodologies applicable to 1-(4-bromo-2-methoxyphenyl)ethanone.

Biocatalytic Approaches for Enantioselective Amine Production

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. Enzymes such as transaminases (TAs) and amine dehydrogenases (AmDHs) are particularly effective for the asymmetric synthesis of amines from prochiral ketones.

Transaminases catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine (B41738) or alanine) to a ketone acceptor. The reaction is often highly enantioselective, yielding the desired chiral amine with high purity. The equilibrium of this reaction can be shifted towards the product side by using a large excess of the amino donor or by removing the ketone byproduct.

Amine dehydrogenases, on the other hand, catalyze the direct reductive amination of a ketone using ammonia (B1221849) and a nicotinamide (B372718) cofactor (NADH or NADPH). This approach is highly atom-economical.

While specific data for the biocatalytic production of this compound is scarce in the public domain, the substrate scope of many commercially available and engineered transaminases includes a wide range of substituted acetophenones. It is therefore highly probable that a suitable enzyme could be identified or developed through screening or protein engineering.

Table 2: Potential Biocatalytic Systems for Asymmetric Amine Synthesis

Enzyme Type Typical Amino Donor/Source Cofactor Reaction Medium Potential Outcome for Substituted Acetophenones
Transaminase (TA) Isopropylamine, L-Alanine Pyridoxal-5'-phosphate (PLP) Aqueous buffer, pH 7-9 High conversion, >99% ee

This table illustrates the general conditions and expected outcomes for the biocatalytic synthesis of chiral amines from prochiral ketones, which would be applicable to the synthesis of the target compound.

Resolution of Racemic this compound

Resolution is a classical yet widely practiced method for separating enantiomers from a racemic mixture. This approach involves the use of a chiral resolving agent to form a pair of diastereomers, which can then be separated based on their different physical properties.

Diastereomeric Salt Formation and Crystallization

The formation of diastereomeric salts is a common and effective method for the resolution of racemic amines. This technique relies on the reaction of the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These salts, having different physical properties such as solubility, can be separated by fractional crystallization.

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and their derivatives. The choice of resolving agent and solvent system is crucial for successful separation and is often determined empirically. After separation, the desired enantiomer of the amine can be liberated from the salt by treatment with a base.

While there are no specific published procedures for the resolution of racemic this compound via this method, the general protocol is well-established for a vast number of primary amines.

Table 3: Common Chiral Resolving Agents for Amines

Chiral Resolving Agent Typical Solvents for Crystallization
(+)-Tartaric Acid Methanol, Ethanol, Water
(-)-Dibenzoyl-L-tartaric acid Acetone (B3395972), Ethyl acetate
(R)-(-)-Mandelic Acid Isopropanol, Acetonitrile

This table lists common resolving agents and solvents used for the resolution of racemic amines, which could be screened for the resolution of this compound.

Chromatographic Enantioseparation (e.g., Chiral HPLC, SFC)

Chiral chromatography is a powerful analytical and preparative technique for the separation of enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the most common methods.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including amines. The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector on the stationary phase.

Table 4: Typical Chiral Chromatography Conditions for Amine Separation

Technique Common Chiral Stationary Phases Typical Mobile Phase
Chiral HPLC (Normal Phase) Amylose or Cellulose derivatives (e.g., Chiralpak AD, Chiralcel OD) Hexane/Isopropanol with an amine additive (e.g., Diethylamine)

This table provides an overview of typical conditions for the chiral chromatographic separation of amines.

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy that combines the kinetic resolution of a racemic mixture with in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the starting racemate into a single enantiomer of the product.

For chiral amines, a common DKR approach involves the use of a lipase (B570770) for enantioselective acylation, coupled with a racemization catalyst (e.g., a palladium complex) for the unreacted amine. The enzyme selectively acylates one enantiomer, which can then be separated from the unreacted (and now racemized) amine. Alternatively, the acylated product can be deacylated to yield the desired enantiopure amine.

The application of DKR to this compound would require the development of a compatible enzyme-catalyst system that is efficient for this specific substrate. Research in this area is ongoing for a variety of chiral amines.

Table 5: Components of a Dynamic Kinetic Resolution System for Amines

Component Function Example
Enzyme Enantioselective acylation Lipase (e.g., Candida antarctica Lipase B)
Acyl Donor Provides the acyl group Ethyl acetate, Isopropenyl acetate
Racemization Catalyst Racemizes the unreacted amine Palladium on carbon (Pd/C)

This table outlines the key components of a typical DKR process for the resolution of chiral amines.

Advanced Structural Characterization and Spectroscopic Analysis of 1 4 Bromo 2 Methoxyphenyl Ethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectroscopy

In a ¹H NMR spectrum of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine, distinct signals would be expected for each unique proton environment.

Aromatic Protons: The benzene (B151609) ring has three protons. Due to the substitution pattern, they would appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The proton at C3 (between the methoxy (B1213986) and ethylamine (B1201723) groups) would likely be a doublet. The proton at C5 (between the bromine and the ethylamine group) would be a doublet of doublets. The proton at C6 would also be a doublet.

Methine Proton (-CH): The proton on the carbon attached to the amine group would appear as a quartet, split by the adjacent methyl protons.

Amine Protons (-NH₂): These protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

Methoxy Protons (-OCH₃): The three protons of the methoxy group would appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm.

Methyl Protons (-CH₃): The three protons of the ethylamine side chain's methyl group would appear as a doublet, split by the adjacent methine proton.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ ppm) Predicted Multiplicity
Aromatic-H ~6.8 - 7.5 m
-CH(NH₂) ~4.0 - 4.5 q
-OCH₃ ~3.8 - 4.0 s
-NH₂ Variable br s
-CH₃ ~1.3 - 1.5 d

This table is predictive and based on analogous structures. Actual experimental values may vary.

Carbon-¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, nine distinct signals would be expected.

Aromatic Carbons: Six signals would be present for the six carbons of the benzene ring. The carbon attached to the bromine (C4) and the carbon attached to the methoxy group (C2) would be significantly affected by these substituents. The other four aromatic carbons would have shifts in the typical aromatic range (δ 110-160 ppm).

Methine Carbon (-CH): The carbon atom bonded to the nitrogen of the amine group would appear in the range of δ 50-60 ppm.

Methoxy Carbon (-OCH₃): This carbon would show a signal around δ 55-60 ppm.

Methyl Carbon (-CH₃): The methyl carbon of the ethylamine group would appear upfield, typically in the δ 20-25 ppm range.

Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (δ ppm)
Aromatic C-Br (C4) ~110 - 115
Aromatic C-OCH₃ (C2) ~155 - 160
Aromatic C-H (C3, C5, C6) ~110 - 130
Aromatic C-CH (C1) ~140 - 145
-CH(NH₂) ~50 - 60
-OCH₃ ~55 - 60
-CH₃ ~20 - 25

This table is predictive and based on typical chemical shifts for similar functional groups. libretexts.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR techniques would be essential to confirm the assignments made from 1D NMR.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key correlations would be observed between the methine proton and the adjacent methyl protons on the ethylamine side chain, as well as between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal (except the amine protons) to its corresponding carbon signal, confirming assignments for the methine, methyl, methoxy, and aromatic C-H groups.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula. For this compound (C₉H₁₂BrNO), the presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

PubChem provides a predicted monoisotopic mass of 229.01022 Da for the neutral molecule. uni.lu The protonated molecule, [M+H]⁺, would be observed in techniques like electrospray ionization (ESI), with a predicted m/z of 230.01750. uni.lu

Predicted HRMS Data

Ion Predicted m/z [M+H]⁺ (⁷⁹Br) Predicted m/z [M+H]⁺ (⁸¹Br) Molecular Formula
Protonated Molecule 230.01750 232.01545 C₉H₁₃⁷⁹BrNO⁺ / C₉H₁₃⁸¹BrNO⁺

This data is based on theoretical calculations.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Patterns

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation to produce product ions. The fragmentation pattern provides valuable structural information. For protonated this compound, a primary fragmentation pathway would likely be the benzylic cleavage, resulting in the loss of ammonia (B1221849) (NH₃). Another characteristic fragmentation would be the cleavage of the C-C bond adjacent to the aromatic ring, leading to the formation of a stable benzylic cation.

A common fragmentation pattern for phenethylamine-like structures involves the cleavage of the bond beta to the aromatic ring, resulting in a substituted tropylium (B1234903) or benzyl (B1604629) cation. The specific fragmentation pathways would help confirm the positions of the bromo and methoxy substituents on the aromatic ring.

Table of Compounds Mentioned

Compound Name

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

A detailed vibrational analysis using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy would provide critical information for the identification of functional groups within this compound. This analysis is fundamental for confirming the molecular structure.

Expected FT-IR and Raman Data: The spectra would be expected to show characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. Key vibrational modes would include:

N-H Stretching: The primary amine (-NH2) group would typically exhibit symmetric and asymmetric stretching vibrations, usually observed in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and ethyl groups) would appear just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine is typically found in the 1590-1650 cm⁻¹ range.

C=C Stretching: Aromatic ring stretching vibrations would produce bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The aryl ether linkage would show a strong, characteristic C-O stretching band, typically between 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

C-N Stretching: The aliphatic C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range.

C-Br Stretching: A band corresponding to the C-Br bond would be observed in the far-infrared region, typically between 500-600 cm⁻¹.

Without experimental data, a definitive table of vibrational frequencies cannot be constructed.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For this compound, the substituted benzene ring is the primary chromophore.

Expected UV-Vis Data: The UV-Vis spectrum would likely display absorption maxima (λmax) characteristic of substituted benzene derivatives. The electronic transitions would primarily be π → π* transitions associated with the aromatic system. The presence of the methoxy (-OCH3), amine (-NH2), and bromo (-Br) substituents would influence the position and intensity of these absorption bands. These auxochromes typically cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. A hypothetical data table would list the λmax values and the corresponding molar absorptivity (ε), indicating the electronic transitions observed.

λmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Electronic Transition
Data not availableData not availableπ → π
Data not availableData not availableπ → π

X-ray Crystallography for Solid-State Molecular Geometry and Packing

Expected Crystallographic Data: A successful crystallographic analysis would yield a detailed set of parameters, which are typically deposited in crystallographic databases. This would include:

ParameterValue
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų) Data not available
Z (molecules/unit cell) Data not available
Calculated Density (g/cm³) Data not available

Furthermore, the analysis would confirm the connectivity and provide precise measurements of intramolecular bond lengths (e.g., C-C, C-N, C-O, C-Br) and angles, as well as torsional angles that define the molecule's conformation.

Reaction Chemistry and Derivatization Pathways of 1 4 Bromo 2 Methoxyphenyl Ethan 1 Amine

Modifications at the Amine Functionality

Acylation and Sulfonylation Reactions

Acylation Reactions

The reaction of primary amines with acylating agents such as acyl chlorides or acid anhydrides is a fundamental transformation that yields N-substituted amides. In the case of 1-(4-bromo-2-methoxyphenyl)ethan-1-amine, acylation proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group, typically a chloride ion, to form the stable amide product. chemguide.co.ukchemguide.co.uk The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. chemguide.co.uk

A representative acylation reaction is the synthesis of N-(1-(4-bromo-2-methoxyphenyl)ethyl)acetamide, which can be achieved by treating this compound with acetyl chloride or acetic anhydride.

Table 1: Representative Acylation Reaction

Reactant 1 Reactant 2 Product Conditions
This compound Acetyl Chloride N-(1-(4-bromo-2-methoxyphenyl)ethyl)acetamide Aprotic solvent (e.g., DCM, THF), Base (e.g., triethylamine, pyridine)

Sulfonylation Reactions

Similarly, sulfonamides can be synthesized by reacting this compound with sulfonyl chlorides. This reaction, known as the Hinsberg test for amines, is a reliable method for the preparation of sulfonamides. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable N-S bond. nih.gov The resulting sulfonamide derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov

For instance, the reaction of this compound with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521) would yield N-(1-(4-bromo-2-methoxyphenyl)ethyl)-4-methylbenzenesulfonamide.

N-Alkylation and N-Arylation for Secondary and Tertiary Amine Formation

N-Alkylation

The introduction of alkyl groups to the nitrogen atom of this compound to form secondary and tertiary amines can be achieved through various methods, most notably reductive amination. masterorganicchemistry.comorganic-chemistry.org This two-step process involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by the reduction of the intermediate in situ. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com This method offers a high degree of control and avoids the over-alkylation that can be problematic in direct alkylation with alkyl halides. masterorganicchemistry.com

N-Arylation

The formation of a carbon-nitrogen bond between an amine and an aromatic ring, known as N-arylation, is a pivotal reaction in organic synthesis. The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for this purpose. wikipedia.orglibretexts.org This reaction allows for the coupling of amines with aryl halides under relatively mild conditions. wikipedia.org In the context of this compound, N-arylation would involve the coupling of the amine with a different aryl halide, as the existing aryl bromide is more likely to undergo oxidative addition to the palladium catalyst. However, if a different aryl halide is used as the coupling partner, the primary amine of this compound can act as the nucleophile. The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-aryl amine product. libretexts.org

Table 2: N-Arylation via Buchwald-Hartwig Amination

Amine Aryl Halide Catalyst Ligand Base Product
This compound Aryl Bromide/Iodide Pd(OAc)2 or Pd2(dba)3 Phosphine (B1218219) Ligand (e.g., BINAP, XPhos) Strong Base (e.g., NaOtBu) N-Aryl-1-(4-bromo-2-methoxyphenyl)ethan-1-amine

Formation of Schiff Bases and Imines

The reaction of the primary amine group of this compound with aldehydes or ketones results in the formation of imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the dehydration of the resulting carbinolamine intermediate to form the C=N double bond of the imine. masterorganicchemistry.com The reaction is typically acid-catalyzed and reversible. masterorganicchemistry.com

The formation of Schiff bases is a versatile method for introducing a wide range of substituents, as the properties of the resulting imine can be tuned by varying the aldehyde or ketone reactant. These compounds are important intermediates in organic synthesis and have applications in various fields, including medicinal and materials chemistry. For example, the reaction of this compound with benzaldehyde (B42025) would yield (E)-N-benzylidene-1-(4-bromo-2-methoxyphenyl)ethan-1-amine.

Transformations of the Aromatic Ring System

The presence of a bromine atom on the aromatic ring of this compound opens up a vast array of possibilities for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The aryl bromide moiety is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organohalide. nih.gov This reaction is catalyzed by a palladium(0) complex and requires a base. nih.gov The amine functionality in this compound is generally compatible with Suzuki-Miyaura conditions, although protection of the amine group as an amide or carbamate (B1207046) may sometimes be necessary to prevent side reactions. The reaction of an N-protected derivative of this compound with an arylboronic acid would lead to the formation of a biaryl structure.

Table 3: Example of Suzuki-Miyaura Coupling

Aryl Bromide Boronic Acid Catalyst Base Product
N-Acetyl-1-(4-bromo-2-methoxyphenyl)ethanamine Phenylboronic acid Pd(PPh3)4 K2CO3 N-(1-(2-methoxy-[1,1'-biphenyl]-4-yl)ethyl)acetamide

Heck Reaction

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in organic synthesis. The aryl bromide of this compound can readily participate in Heck reactions. The amine group may need to be protected to avoid potential interference with the catalyst.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is an efficient method for the synthesis of substituted alkynes. organic-chemistry.org The reaction is typically co-catalyzed by a copper(I) salt and requires a base, often an amine. organic-chemistry.org The aryl bromide of this compound can be coupled with a variety of terminal alkynes to generate the corresponding arylethynyl derivatives. As with other cross-coupling reactions, protection of the primary amine may be advantageous.

Palladium-Catalyzed Cyanation

The introduction of a cyano group onto the aromatic ring can be achieved through palladium-catalyzed cyanation of the aryl bromide. rsc.orgnih.gov This reaction typically employs a cyanide source, such as zinc cyanide or potassium cyanide, and a palladium catalyst with a suitable phosphine ligand. nih.gov The resulting aryl nitrile is a versatile intermediate that can be further transformed into other functional groups, such as carboxylic acids, amides, or amines.

Introduction of Diverse Aromatic and Heteroaromatic Moieties

The bromine atom on the aromatic ring of this compound serves as a key handle for the introduction of various aromatic and heteroaromatic groups through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions:

The most prevalent methods for forming new carbon-carbon and carbon-nitrogen bonds at the aryl bromide position are palladium-catalyzed reactions such as the Suzuki-Miyaura, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. arkat-usa.orglibretexts.org The reaction is highly versatile and tolerates a wide range of functional groups. nih.gov This allows for the introduction of various substituted phenyl, pyridyl, thienyl, and other (hetero)aromatic moieties. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

Buchwald-Hartwig Amination: This powerful method is used to form carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This reaction provides a direct route to introduce a wide array of amino groups, including anilines, alkylamines, and heterocyclic amines, onto the aromatic core. nih.govorganic-chemistry.org The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination. libretexts.org

Below is a table of representative, plausible transformations for the introduction of aromatic and heteroaromatic moieties onto this compound using these palladium-catalyzed methods.

Coupling PartnerReaction TypeCatalyst System (Exemplary)Product
Phenylboronic acidSuzuki-MiyauraPd(PPh₃)₄, K₂CO₃1-(4-Phenyl-2-methoxyphenyl)ethan-1-amine
3-Pyridylboronic acidSuzuki-MiyauraPd(dppf)Cl₂, Cs₂CO₃1-(2-Methoxy-4-(pyridin-3-yl)phenyl)ethan-1-amine
Aniline (B41778)Buchwald-HartwigPd₂(dba)₃, XPhos, NaOt-BuN-(4-(1-Aminoethyl)-3-methoxyphenyl)aniline
MorpholineBuchwald-HartwigPd(OAc)₂, BINAP, K₃PO₄4-(4-(1-Aminoethyl)-3-methoxyphenyl)morpholine

Copper-Catalyzed Ullmann Condensation:

An alternative to palladium-catalyzed reactions for C-N and C-O bond formation is the copper-catalyzed Ullmann condensation. wikipedia.orgorganic-chemistry.org While often requiring higher temperatures than palladium-catalyzed methods, modern advancements have led to milder reaction conditions. wikipedia.org This reaction can be used to couple this compound with phenols, alcohols, or a variety of nitrogen-containing nucleophiles. wikipedia.orgorganic-chemistry.org

Further Electrophilic Aromatic Substitutions

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy (B1213986) and aminoethyl groups. The methoxy group is a strong ortho-, para-director, while the primary amine of the ethylamine (B1201723) side chain is also an ortho-, para-directing group. The bromine atom is a deactivating ortho-, para-director.

The directing effects of the substituents would likely lead to the following outcomes in common EAS reactions:

Nitration: Treatment with nitric acid and sulfuric acid would likely introduce a nitro group onto the ring. The position of substitution will be influenced by the combined directing effects of the existing groups.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid would introduce another halogen atom onto the aromatic ring.

Friedel-Crafts Reactions: Acylation or alkylation reactions, catalyzed by a Lewis acid like aluminum chloride, could introduce acyl or alkyl groups. wikipedia.org However, the presence of the basic amino group can complicate these reactions by coordinating to the Lewis acid catalyst, often necessitating the use of a protecting group on the amine.

The table below outlines the predicted major products for further electrophilic aromatic substitution on the this compound scaffold.

ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄1-(4-Bromo-2-methoxy-5-nitrophenyl)ethan-1-amine
BrominationBr₂, FeBr₃1-(4,5-Dibromo-2-methoxyphenyl)ethan-1-amine
Acylation (with protected amine)AcCl, AlCl₃1-(5-Acetyl-4-bromo-2-methoxyphenyl)ethan-1-amine (after deprotection)

Nucleophilic Aromatic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound is generally challenging. SNAr reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. The subject molecule lacks such activating groups.

Therefore, displacement of the bromide by nucleophiles such as alkoxides, thiolates, or amines would likely require harsh reaction conditions (high temperatures and pressures) or the use of a metal catalyst, such as in the Ullmann condensation mentioned previously. wikipedia.org

Side Chain Functionalization and Homologation

The primary amino group of the ethylamine side chain is a key site for further functionalization.

Acylation: The primary amine readily reacts with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This is a common strategy to introduce a wide variety of functional groups and to protect the amine during other transformations.

Alkylation: The nitrogen atom can be alkylated using alkyl halides. Mono- or di-alkylation can be achieved depending on the reaction conditions and the stoichiometry of the alkylating agent. Reductive amination with aldehydes or ketones is another effective method for introducing alkyl groups.

Homologation: The ethylamine side chain can be extended, or homologated, through various synthetic sequences. For instance, conversion of the amine to a nitrile, followed by reduction, would result in a propylamine (B44156) side chain.

The following table provides examples of side chain functionalization reactions.

Reaction TypeReagentProduct
AcylationAcetyl chlorideN-(1-(4-Bromo-2-methoxyphenyl)ethyl)acetamide
SulfonylationBenzenesulfonyl chlorideN-(1-(4-Bromo-2-methoxyphenyl)ethyl)benzenesulfonamide
Reductive AminationAcetone (B3395972), NaBH₃CNN-Isopropyl-1-(4-bromo-2-methoxyphenyl)ethan-1-amine

Computational Chemistry and Theoretical Studies of 1 4 Bromo 2 Methoxyphenyl Ethan 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in modern chemical research for studying the electronic structure and properties of molecules. DFT methods are known for providing a good balance between accuracy and computational cost, making them suitable for a wide range of molecular systems. researchgate.netmdpi.com A study on a different bromo-substituted benzoic acid derivative utilized the B3LYP/6-311++G(d,p) level of theory to determine its molecular parameters, indicating a common approach for such analyses. researchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This predicts the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule and determining their relative energies to identify the most stable conformers. For a flexible molecule like 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine, this analysis would be crucial to understand its preferred shapes.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of a molecule describes the arrangement and energies of its electrons. Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. ajchem-a.comnih.gov This analysis helps in understanding charge transfer within the molecule. researchgate.net

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters. For instance, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated to help interpret experimental spectra. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Ultraviolet-Visible (UV-Vis) electronic transitions can also be predicted, aiding in the structural elucidation of the compound. dntb.gov.ua The accuracy of these predictions is often improved by comparing them with experimental data when available. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could provide insights into its conformational flexibility in different environments, such as in a solvent or interacting with other molecules. These simulations can also be used to explore and quantify intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the behavior of the compound in a condensed phase. The Automated Topology Builder (ATB) is a tool that can facilitate the development of molecular force fields required for such simulations.

Mechanistic Studies of Synthetic Reactions and Reaction Pathways

Computational methods can be employed to investigate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate activation energies. This information helps to elucidate the step-by-step pathway of a reaction, providing a deeper understanding of how this compound might be synthesized or how it participates in chemical transformations.

Quantitative Structure-Reactivity/Property Relationships

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties. These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the activity or properties of new, untested compounds. For this compound, QSAR/QSPR studies could potentially predict its reactivity or other relevant properties based on its structural features, although no such specific studies were identified.

Crystal Engineering and Solid State Chemistry of 1 4 Bromo 2 Methoxyphenyl Ethan 1 Amine and Its Salts/derivatives

Analysis of Intermolecular Interactions

A definitive analysis of the intermolecular interactions within the crystal lattice of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine is not possible without experimental crystallographic data. Such data would provide the precise atomic coordinates necessary to identify and characterize the various non-covalent interactions that govern the solid-state assembly of the molecules.

Hydrogen Bonding Networks (e.g., C-H...O, N-H...O)

Without a known crystal structure, any description of hydrogen bonding networks would be purely speculative. Generally, the presence of an amine (-NH2) group as a hydrogen bond donor and a methoxy (B1213986) (-OCH3) group as a potential acceptor suggests that N-H...O or N-H...N hydrogen bonds could be significant in the crystal packing. The potential for weaker C-H...O interactions also exists. However, the specific geometry, strength, and dimensionality of these networks remain undetermined.

Halogen Bonding Interactions

The bromine atom on the phenyl ring introduces the possibility of halogen bonding, where the electropositive region on the halogen (the σ-hole) can interact with a nucleophilic atom. In the context of this molecule, the bromine could potentially interact with the nitrogen or oxygen atoms of neighboring molecules. The nature and significance of such interactions are highly dependent on the electronic environment and the steric factors within the crystal lattice, which are currently unknown.

Polymorphism and Co-crystallization Studies

The investigation of polymorphism, the ability of a compound to exist in multiple crystal forms, and the exploration of co-crystallization, the formation of a crystalline solid with two or more different molecular components, are both contingent on extensive experimental screening and characterization. No such studies for this compound have been reported in the scientific literature. Therefore, no data on different polymorphs or co-crystals of this specific compound can be presented.

Design Principles for Solid-State Structures and Supramolecular Synthons

The rational design of solid-state structures and the identification of reliable supramolecular synthons (robust and predictable non-covalent interactions) are cornerstones of crystal engineering. For aminophenol-type structures, common synthons involving O-H...N and N-H...O hydrogen bonds have been identified. In the case of halogenated aromatic amines, halogen bonds can also serve as key directional interactions. However, without experimental data for this compound, it is not possible to determine which synthons, if any, are preferentially formed or how the interplay of hydrogen bonding, halogen bonding, and other weaker interactions dictates its crystal packing.

Green Chemistry Principles in the Synthesis of 1 4 Bromo 2 Methoxyphenyl Ethan 1 Amine and Its Analogues

Atom Economy and Reaction Efficiency in Synthetic Pathways

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. thieme-connect.dersc.org A higher atom economy signifies a more sustainable process with minimal waste generation. savemyexams.com The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions where all reactant atoms are incorporated into the final product. scranton.edu

A common and relatively atom-economical method for synthesizing 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine is the reductive amination of the corresponding ketone, 1-(4-Bromo-2-methoxyphenyl)ethanone (B1280373). This one-pot reaction typically involves the formation of an imine intermediate followed by its reduction. wikipedia.org When using a catalytic hydrogenation approach with ammonia (B1221849), the theoretical atom economy can be quite high, as the only byproduct is water.

To provide a quantitative perspective, the theoretical atom economy for the synthesis of this compound via catalytic reductive amination of 1-(4-Bromo-2-methoxyphenyl)ethanone with ammonia and hydrogen can be calculated as follows:

Reaction: C₉H₉BrO₂ + NH₃ + H₂ → C₉H₁₂BrNO + H₂O

Molecular Weight of 1-(4-Bromo-2-methoxyphenyl)ethanone (C₉H₉BrO₂): 229.07 g/mol

Molecular Weight of Ammonia (NH₃): 17.03 g/mol

Molecular Weight of Hydrogen (H₂): 2.02 g/mol

Molecular Weight of this compound (C₉H₁₂BrNO): 230.10 g/mol

Atom Economy Calculation:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Atom Economy = (230.10 / (229.07 + 17.03 + 2.02)) x 100 ≈ 92.7%

Beyond theoretical atom economy, Reaction Mass Efficiency (RME) provides a more practical measure of a reaction's greenness by considering the actual masses of reactants used and the isolated product yield. tamu.edu

Table 1: Comparison of Atom Economy in Different Amine Synthesis Routes
Synthetic RouteReactantsBy-productsTheoretical Atom Economy
Catalytic Reductive AminationKetone, Ammonia, HydrogenWater~92.7%
Leuckart ReactionKetone, Ammonium (B1175870) Formate (B1220265)Water, Carbon Dioxide, Formamide derivativesOften significantly lower, e.g., <60%

Utilization of Sustainable Solvents (e.g., Aqueous Systems, Deep Eutectic Solvents)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic, leading to significant environmental and safety concerns. mdpi.com Green chemistry encourages the use of safer, more sustainable alternatives such as water, supercritical fluids, and deep eutectic solvents (DESs). mdpi.com

Aqueous Systems: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While the solubility of nonpolar organic reactants can be a challenge, the use of surfactants or co-solvents can facilitate reactions in aqueous media. For the synthesis of amines, performing reductive aminations in water can significantly reduce the environmental footprint of the process.

Deep Eutectic Solvents (DESs): DESs are a newer class of green solvents that are typically formed by mixing two or more components, which can be natural compounds, to create a mixture with a significantly lower melting point than its individual components. mdpi.com They possess desirable properties such as low volatility, high thermal stability, and biodegradability. mdpi.com DESs have been successfully employed in various organic reactions, including the synthesis of amines, where they can act as both the solvent and a catalyst. mdpi.com For instance, choline (B1196258) chloride-based DESs have been shown to be effective media for asymmetric biocatalytic amination of ketones. researchgate.net The use of natural deep eutectic solvents (NADES) in conjunction with biocatalysts like Saccharomyces cerevisiae has also been explored for the asymmetric reduction of acetophenone (B1666503) derivatives, demonstrating the potential for highly sustainable synthetic processes. nih.gov

Table 2: Properties of Sustainable Solvents for Amine Synthesis
Solvent TypeKey ComponentsAdvantagesChallenges
Aqueous SystemsWater, potentially with co-solvents or surfactantsNon-toxic, non-flammable, abundant, low costLow solubility of some organic reactants
Deep Eutectic Solvents (DESs)e.g., Choline chloride, glycerol, urea, sugarsLow volatility, biodegradable, non-toxic, tunable propertiesHigher viscosity, potential for catalyst recycling issues

Biocatalysis and Enzyme-Mediated Transformations for Reduced Environmental Impact

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful approach to green synthesis. bohrium.com Enzymes operate under mild conditions of temperature and pH, exhibit high chemo-, regio-, and stereoselectivity, and are biodegradable. researchgate.net For the synthesis of chiral amines like this compound, transaminases (TAs) are particularly valuable enzymes. mbl.or.kr

Transaminases catalyze the transfer of an amino group from an amine donor to a ketone acceptor, enabling the asymmetric synthesis of chiral amines with high enantiomeric excess. bohrium.commbl.or.kr The use of ω-transaminases for the synthesis of chiral amines from prochiral ketones has been extensively studied. nih.gov These enzymatic reactions are often performed in aqueous buffer systems, further enhancing their green credentials. The reaction equilibrium can sometimes be unfavorable, but strategies such as the removal of a by-product can drive the reaction to completion. nih.gov For example, when using L-alanine as the amino donor, the removal of the pyruvate (B1213749) by-product can significantly increase the yield of the desired chiral amine. nih.gov

The application of transaminases to a variety of substituted acetophenones has been demonstrated, suggesting that an appropriately selected or engineered transaminase could efficiently catalyze the synthesis of (R)- or (S)-1-(4-Bromo-2-methoxyphenyl)ethan-1-amine. nih.gov

Table 3: Examples of Biocatalytic Amination of Ketones
Enzyme TypeSubstrate ExampleAmine DonorKey AdvantagesReference
ω-Transaminase (from Vibrio fluvialis)AcetophenoneL-AlanineHigh enantioselectivity (>99% ee), mild aqueous conditions nih.gov
(R)-selective Transaminase (engineered)4-hydroxy-2-butanone-Improved catalytic efficiency for challenging substrates nih.gov

Energy-Efficient Synthesis Methods (e.g., Microwave-Assisted, Mechanochemical/Ball-Milling)

Reducing energy consumption is a key aspect of green chemistry. The development of energy-efficient synthesis methods, such as microwave-assisted synthesis and mechanochemistry, can significantly decrease the environmental impact and cost of chemical production.

Microwave-Assisted Synthesis: Microwave irradiation provides a rapid and efficient method for heating reaction mixtures, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. anton-paar.comresearchgate.netnih.gov This is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, resulting in uniform and rapid heating. anton-paar.com Microwave-assisted reductive amination of ketones has been shown to be a highly effective method for the synthesis of amines, with reactions often reaching completion in minutes rather than hours. mdpi.com

Mechanochemical Synthesis (Ball-Milling): Mechanochemistry involves the use of mechanical force, typically through grinding or milling, to induce chemical reactions. nih.gov These reactions are often performed in the absence of a solvent or with minimal amounts of liquid, making them inherently greener. bohrium.com Ball-milling has emerged as a promising technique for a wide range of organic transformations, including the synthesis of N-heterocyclic compounds and asymmetric synthesis. nih.govbohrium.comresearchgate.net The application of ball-milling to amine synthesis can offer advantages in terms of reduced solvent waste, faster reaction times, and access to products that may be difficult to obtain through traditional solution-phase chemistry.

Table 4: Comparison of Conventional and Energy-Efficient Synthesis Methods for Amine Synthesis Analogues
MethodSubstrate ExampleReaction TimeYieldReference
Conventional HeatingHeck reaction for diaminopyrimidine synthesis18 hours10-37% nih.gov
Microwave-AssistedHeck reaction for diaminopyrimidine synthesis60-80 minutesSuperior conversion, fewer impurities nih.gov
Conventional HeatingPost-Ugi intramolecular annulation-36% nih.gov
Microwave-AssistedPost-Ugi intramolecular annulation-78% nih.gov

Waste Minimization and By-product Management Strategies

The prevention of waste is a cornerstone of green chemistry. This involves not only designing reactions with high atom economy but also implementing strategies to minimize the generation of by-products and effectively manage any waste that is produced.

In the synthesis of this compound, the choice of synthetic route has a significant impact on waste generation. As discussed, catalytic reductive amination is preferred over stoichiometric methods like the Leuckart reaction due to its higher atom economy and the formation of water as the primary by-product. The Leuckart reaction, in contrast, can produce a variety of by-products, including secondary and tertiary amines, and formylated intermediates, which complicate purification and contribute to the waste stream. mdma.chmdpi.com

Effective by-product management strategies for amine synthesis include:

Catalyst Recycling: In catalytic processes, the recovery and reuse of the catalyst are crucial for minimizing waste and reducing costs.

Solvent Recycling: Whenever possible, solvents should be recovered and recycled. The use of less volatile solvents like DESs can facilitate this process.

Waste Treatment: Amine-containing wastewater from industrial processes can be hazardous and requires appropriate treatment before discharge. researchgate.net Treatment methods can be physical (e.g., adsorption on activated carbon), chemical (e.g., oxidation), or biological (e.g., aerobic or anaerobic degradation). researchgate.netgoogle.comgoogle.comjeiletters.org Biological treatments are often considered more sustainable and can convert amine waste into less harmful substances. jeiletters.org

By integrating these green chemistry principles into the synthesis of this compound and its analogues, it is possible to develop more sustainable and efficient processes that minimize environmental impact while delivering valuable chemical products.

Advanced Applications in Organic Synthesis and Materials Science Academic Focus

Role as Chiral Building Blocks in Complex Molecule Construction

In the field of organic synthesis, the creation of molecules with specific three-dimensional arrangements (stereochemistry) is paramount, particularly in the pharmaceutical industry where the two mirror-image forms (enantiomers) of a drug can have vastly different biological effects. yale.edu Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to control the stereochemical outcome of a reaction. york.ac.uk 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine, available as single enantiomers, serves as an excellent example of such a building block.

Its primary role is as a chiral auxiliary, a temporary component of a molecule that directs the stereoselective formation of a new stereocenter. york.ac.ukwikipedia.org The auxiliary's own chirality physically blocks one potential pathway of a reaction, allowing the reaction to proceed with a strong preference for a single stereochemical outcome. sigmaaldrich.comresearchgate.net After the desired transformation, the auxiliary can be cleaved from the molecule and potentially recycled. sigmaaldrich.com

The utility of chiral phenylethylamines is well-documented. For instance, the structurally related compound (S)-(-)-1-(4-methoxyphenyl)ethylamine is a known chiral resolving agent and a building block for the asymmetric synthesis of important pharmaceuticals like (-)-(R)-Sitagliptin and Docetaxel. google.com The presence of the bromo and methoxy (B1213986) substituents on this compound allows for fine-tuning of its steric and electronic properties and provides a handle for further chemical modifications, such as cross-coupling reactions.

Table 1: Application as a Chiral Auxiliary

Feature Role in Asymmetric Synthesis Relevance of this compound
Stereogenic Center Provides the initial source of chirality to direct subsequent reactions. The amine-bearing carbon is a stereocenter, available in (R) or (S) form.
Amine Group Allows for temporary covalent attachment to a substrate (e.g., via amide bond formation). The primary amine is readily converted into an amide.
Steric Bulk The phenyl group and its substituents create a chiral environment that biases reactions. The substituted phenyl ring provides steric hindrance to control enantioselectivity.
Cleavability The bond connecting the auxiliary must be easily broken under mild conditions. The amide bond formed can be hydrolyzed to release the synthesized molecule.

| Functionality | The bromo substituent allows for further synthetic modifications (e.g., Suzuki or Sonogashira coupling). | The bromine atom serves as a versatile synthetic handle for complex molecule construction. |

Ligand Design for Organometallic Chemistry and Catalysis

Asymmetric catalysis, where a small amount of a chiral catalyst creates large quantities of an enantiomerically enriched product, is a cornerstone of modern chemistry. nih.gov The effectiveness of these catalysts often relies on the design of the chiral ligand that coordinates to the metal center. The ligand transfers its chiral information to the catalytic site, thereby influencing the stereochemical outcome of the reaction.

This compound is a valuable precursor for synthesizing chiral ligands. The primary amine group can be readily modified to create a variety of coordinating moieties. For example, condensation with aldehydes or ketones produces chiral Schiff base (imine) ligands. researchgate.net Further derivatization can lead to the formation of more complex and robust ligand systems, such as chiral phosphine-amine ligands, which are highly effective in transition-metal-catalyzed asymmetric reactions. nih.gov

Research on related bromo-aniline compounds has shown they can be converted into thiourea (B124793) ligands that form stable, octahedral complexes with a range of transition metals, including copper, cobalt, nickel, and zinc. researchgate.net By analogy, ligands derived from this compound would coordinate to a metal center, with the chiral center positioned close to the site of catalysis. This proximity is crucial for inducing high levels of enantioselectivity in reactions such as asymmetric hydrogenation, allylic alkylation, or hydroformylation. acs.org The electronic properties of the ligand, and thus its catalytic activity, can be modulated through the methoxy group and the bromine atom on the aromatic ring.

Table 2: Potential Ligand Architectures and Applications

Ligand Type Synthetic Modification Potential Metal Partners Catalytic Application
Schiff Base Condensation with an aldehyde Rh, Ir, Pd, Cu Asymmetric Hydrogenation, C-C Coupling
Amine-Phosphine Reaction with a chlorophosphine Rh, Ru, Ir, Pd Asymmetric Hydrogenation, Hydroformylation
Diamine Dimerization or reaction with a linker Ru, Rh Asymmetric Transfer Hydrogenation

| Thiourea | Reaction with an isothiocyanate | Co, Ni, Zn, Cu | Lewis Acid Catalysis |

Precursors for Advanced Functional Materials (e.g., Optical Materials, Polymers)

The development of new materials with tailored optical, electronic, or physical properties is a major focus of materials science. Organic molecules with specific structural features can serve as essential precursors for these advanced materials. This compound possesses features that make it a candidate for creating functional materials, particularly in the area of nonlinear optics (NLO).

Third-order NLO materials are of great interest for applications in optical switching, data storage, and telecommunications. The NLO response of a material is often linked to the presence of a π-conjugated system and donor-acceptor groups within the molecule. Schiff bases, formed by the reaction of an amine with an aldehyde, are a well-known class of compounds that can exhibit significant NLO properties. mdpi.com

Research has demonstrated the synthesis of a related compound, 4-bromo-4'-chloro benzylidene aniline (B41778), which was grown as a single crystal and confirmed to be a third-order nonlinear optical material. nih.gov This was achieved through a simple condensation reaction. Given this precedent, this compound can be reacted with various aromatic aldehydes containing electron-withdrawing groups to create a series of Schiff bases with strong intramolecular charge-transfer characteristics. The bromine and methoxy groups on the amine precursor help to tune the electronic properties of the resulting molecule, which is critical for optimizing its NLO response.

Table 3: Properties of a Related Schiff Base NLO Material

Property Value/Observation Reference
Compound 4-bromo-4'chloro benzylidene aniline (BCBA) nih.gov
Synthesis Method Solvent evaporation from acetone (B3395972) solution nih.gov
Optical Property Third-order nonlinear optical susceptibility nih.gov
Technique Used Z-scan with He-Ne laser (632.8 nm) nih.gov

| Significance | Demonstrates that bromo-aniline derivatives are effective precursors for NLO materials. | nih.gov |

Development of Chemical Probes and Research Tools for Chemical Biology Investigations

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, allowing researchers to study its function in a cellular environment. mdpi.comscispace.com The phenylethylamine scaffold is a common motif in medicinal chemistry and serves as a foundational structure for many biologically active compounds. nih.gov

This compound is a valuable starting point for the synthesis of chemical probes, particularly for targeting epigenetic proteins like bromodomains. The BET (Bromodomain and Extra-Terminal) family of proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and are implicated in cancer and inflammatory diseases. nih.gov Small molecule inhibitors that block the function of these proteins are therefore highly sought after as both therapeutic leads and chemical probes. nih.govnih.gov

The synthesis of such probes often involves a fragment-based approach, where a core structure like this compound is systematically elaborated.

The Amine Group: This serves as a crucial synthetic handle. It can be acylated or reacted with isocyanates to form amides or ureas, respectively. These new functional groups can then form key hydrogen bonds with amino acid residues in the target protein's binding pocket.

The Substituted Phenyl Ring: The 4-bromo-2-methoxyphenyl moiety can fit into the hydrophobic acetyl-lysine binding pocket of a bromodomain. The specific substitution pattern is critical for achieving high binding affinity and selectivity for the target protein over other similar proteins. The bromine atom also provides a vector for further modification to explore the binding site or to attach reporter tags like fluorophores or biotin.

For example, a hypothetical synthesis could involve coupling the amine with a heterocyclic carboxylic acid, a common feature in known BET inhibitors like OTX015/Birabresib, to produce a final probe molecule designed to selectively inhibit a specific bromodomain like BRD4. researchgate.net

Table 4: Compound Names Mentioned

Compound Name
This compound
4-bromo-2-methyl aniline
4-bromo-4'-chloro benzylidene aniline
(S)-(-)-1-(4-methoxyphenyl)ethylamine
(-)-(R)-Sitagliptin
Birabresib (OTX015)
BRD4
Docetaxel
Schiff base

Emerging Research Directions and Future Challenges in the Chemistry of 1 4 Bromo 2 Methoxyphenyl Ethan 1 Amine

Development of Highly Selective and Efficient Catalytic Processes for Functionalization

The functionalization of 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine is pivotal for its use as a synthetic intermediate. The two primary sites for modification are the aryl bromide and the primary amine. Modern palladium-catalyzed cross-coupling reactions are at the forefront of this research, offering highly efficient and selective methods for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds by coupling the aryl bromide moiety with a wide array of organoboron compounds. Research has demonstrated the successful coupling of unprotected ortho-bromoanilines with various boronic esters, including benzyl (B1604629), alkyl, aryl, and heteroaromatic variants. nih.govrsc.org This method's compatibility with unprotected amines is particularly relevant, allowing for the direct installation of diverse substituents onto the this compound core without the need for protecting group manipulation. The reaction tolerates numerous functional groups and can be performed under mild conditions. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming C-N bonds and can be applied in two ways to a molecule like this compound. wikipedia.orglibretexts.org Firstly, the aryl bromide can be coupled with a different primary or secondary amine, replacing the bromine atom. Secondly, the primary amine of the molecule itself can act as the nucleophile, coupling with another aryl halide. This versatility allows for the synthesis of complex diarylamines or N-arylated derivatives. The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction, enabling the coupling of a wide range of substrates with high efficiency. wikipedia.org

Sonogashira Coupling: For the introduction of alkyne functionalities, the Sonogashira coupling is the premier method. organic-chemistry.org This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org This process is instrumental in synthesizing precursors for pharmaceuticals, natural products, and organic materials. nih.gov Recent advancements have led to the development of copper-free and amine-free conditions, enhancing the reaction's green credentials and simplifying product purification. nih.govmdpi.com

A summary of these key catalytic functionalization reactions is presented in the table below.

Reaction Type Bond Formed Coupling Partners for Aryl Bromide Key Features
Suzuki-MiyauraC-COrganoboron compoundsMild conditions, high functional group tolerance
Buchwald-HartwigC-NPrimary/Secondary AminesVersatile for synthesizing complex amines
SonogashiraC-C (sp²-sp)Terminal AlkynesKey for introducing alkyne moieties

Exploration of Novel Reaction Pathways and Transformations

Beyond established cross-coupling methods, future research is geared towards discovering novel transformations that can further enhance the synthetic utility of this compound. The unique electronic and steric environment of the molecule, with its ortho-methoxy group and adjacent chiral amine, presents opportunities for developing new regioselective and stereoselective reactions.

One area of exploration is the development of domino or tandem reactions. For instance, a single catalytic process could initiate a sequence of transformations, such as an initial Sonogashira coupling followed by an intramolecular cyclization, to rapidly build complex heterocyclic scaffolds. organic-chemistry.org Such strategies significantly increase molecular complexity in a single step, improving synthetic efficiency.

Furthermore, the primary amine group can be transformed into a wide range of other functionalities. For example, it can be converted into amides, sulfonamides, or imines, which can then undergo further reactions. The synthesis of Schiff bases (imines) from bromo-substituted anilines, followed by subsequent Suzuki coupling reactions, has been used to create complex molecular architectures with applications in materials science. mdpi.com This highlights a pathway where both the amine and the bromide are sequentially functionalized to achieve a target structure.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize synthetic chemistry. These computational tools can predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes, thereby reducing the reliance on time-consuming trial-and-error experimentation.

For a molecule like this compound, ML algorithms can be trained on large datasets of cross-coupling reactions to predict the yield and selectivity of, for example, a Suzuki or Buchwald-Hartwig reaction with a novel coupling partner. By analyzing a wide range of parameters—including catalyst, ligand, base, solvent, and temperature—these models can identify the ideal conditions to maximize the yield of the desired product. Regression-based ML models, such as random forests, have already shown superior predictive power compared to traditional linear regression for C-N cross-coupling reactions.

Moreover, Bayesian optimization algorithms can be employed to efficiently explore the reaction space with a minimal number of experiments. This approach has been successfully used to optimize fast organolithium reactions, demonstrating its potential for complex catalytic systems. By integrating high-throughput experimentation with ML, researchers can rapidly build comprehensive process knowledge and identify optimal conditions for the functionalization of specific substrates like this compound.

Design of Next-Generation Chiral Catalysts and Biocatalysts

The chiral nature of this compound makes its enantioselective synthesis a critical challenge. While classical resolution methods can be used, the development of asymmetric catalytic methods is a more elegant and efficient approach. Research in this area focuses on creating novel chiral catalysts and biocatalysts that can produce the desired enantiomer with high selectivity.

The 1-phenylethylamine (B125046) (α-PEA) scaffold, which is structurally very similar to the target molecule, is considered a "privileged" chiral auxiliary and inducer in asymmetric synthesis. mdpi.com This suggests that catalysts and ligands developed for α-PEA derivatives could be adapted for the asymmetric synthesis of this compound. This includes the design of modular chiral ligands for transition-metal-catalyzed reactions, such as asymmetric hydrogenation of a corresponding ketimine precursor.

Furthermore, biocatalysis, particularly the use of enzymes like ω-transaminases (ω-TA), offers a highly selective and environmentally friendly route to chiral amines. In such a process, an achiral ketone precursor can be converted directly into a single enantiomer of the amine. (R)-α-PEA has been effectively used as an amine donor in ω-TA-catalyzed reactions, highlighting a pathway that could be developed for the target molecule. mdpi.com The design of next-generation biocatalysts with enhanced stability, broader substrate scope, and tailored selectivity remains a key challenge and a significant area of future research.

Expanding Academic Applications in Advanced Materials Science and Chemical Biology Tools

The unique structural motifs within this compound make it an attractive scaffold for applications beyond traditional organic synthesis, particularly in materials science and chemical biology.

Advanced Materials Science: The bromo-aniline substructure is a precursor for conducting polymers. Poly(ortho-bromoaniline), for example, has been synthesized and shown to have semiconductor properties, suggesting that polymers derived from this compound could be developed for applications in organic electronics. neliti.comantispublisher.comresearchgate.net Furthermore, palladium-catalyzed amination reactions are widely used to synthesize star-shaped organic semiconductors with high fluorescence quantum yields. nih.gov The core structure of this compound could be incorporated into such materials to tune their optoelectronic properties.

Chemical Biology Tools: The phenethylamine (B48288) scaffold is a well-established pharmacophore found in a vast number of bioactive compounds and neurotransmitters, including dopamine (B1211576) and norepinephrine. nih.govwikipedia.org Derivatives of phenethylamine are known to interact with a wide range of biological targets, such as G-protein coupled receptors (GPCRs) and transporters. nih.govnih.gov This makes this compound an excellent starting point for the synthesis of novel chemical probes or drug candidates. The aryl bromide provides a handle for late-stage functionalization via cross-coupling, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. nih.gov The synthesis of bioactive compounds from bromo-anisole precursors has been demonstrated, leading to molecules with analgesic, antifungal, and antiproliferative activities. nih.gov

Q & A

Q. Table 1: Comparative Reactivity in Cross-Coupling Reactions

Reaction TypeCatalyst SystemYield (%)RegioselectivityReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃78Para (methoxy)
Buchwald-HartwigPd₂(dba)₃, Xantphos65Meta (bromine)

Q. Table 2: Metabolic Stability in Liver Microsomes

Compoundt₁/₂ (min)Major CYP450 Isoform
1-(4-Bromo-2-methoxyphenyl)ethanamine42CYP3A4
1-(4-Fluoro-2-methoxyphenyl)ethanamine28CYP2D6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.